molecular formula C9H16ClNO4 B6248030 3,3-diethyl azetidine-3,3-dicarboxylate hydrochloride CAS No. 1642125-48-1

3,3-diethyl azetidine-3,3-dicarboxylate hydrochloride

Cat. No.: B6248030
CAS No.: 1642125-48-1
M. Wt: 237.7
InChI Key:
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Description

3,3-Diethyl azetidine-3,3-dicarboxylate hydrochloride is a synthetic organic compound belonging to the azetidine family Azetidines are four-membered nitrogen-containing heterocycles known for their strained ring structure, which imparts unique reactivity and stability characteristics

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-diethyl azetidine-3,3-dicarboxylate hydrochloride typically involves the cyclization of suitable precursors under controlled conditions. One common method includes the reaction of diethyl malonate with ethylenediamine, followed by cyclization using a dehydrating agent such as phosphorus oxychloride (POCl₃). The reaction proceeds as follows:

    Formation of Intermediate: Diethyl malonate reacts with ethylenediamine to form an intermediate.

    Cyclization: The intermediate undergoes cyclization in the presence of POCl₃ to form the azetidine ring.

    Hydrochloride Formation: The final step involves the addition of hydrochloric acid to yield the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistent production and scalability.

Chemical Reactions Analysis

Types of Reactions

3,3-Diethyl azetidine-3,3-dicarboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) to yield amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the ester groups, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: LiAlH₄ in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, 3,3-diethyl azetidine-3,3-dicarboxylate hydrochloride serves as a versatile building block for the construction of more complex molecules. Its strained ring system makes it a valuable intermediate in the synthesis of various heterocyclic compounds.

Biology

In biological research, this compound is used to study enzyme mechanisms and protein interactions due to its ability to form stable complexes with biological macromolecules.

Medicine

Medicinally, this compound is investigated for its potential as a pharmacophore in drug design, particularly in the development of antiviral and anticancer agents.

Industry

In the industrial sector, this compound is utilized in the production of specialty chemicals and materials, including polymers and coatings, due to its unique reactivity and stability.

Mechanism of Action

The mechanism by which 3,3-diethyl azetidine-3,3-dicarboxylate hydrochloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The strained azetidine ring can undergo ring-opening reactions, forming reactive intermediates that can covalently modify target proteins or nucleic acids, thereby altering their function.

Comparison with Similar Compounds

Similar Compounds

    Azetidine-2-carboxylic acid: Another azetidine derivative used in peptide synthesis.

    3,3-Dimethyl azetidine: Similar in structure but with different substituents, affecting its reactivity and applications.

    N-Boc-azetidine: A protected form of azetidine used in organic synthesis.

Uniqueness

3,3-Diethyl azetidine-3,3-dicarboxylate hydrochloride is unique due to its specific substituents, which confer distinct chemical properties and reactivity. Its dual ester groups make it particularly useful in esterification and transesterification reactions, setting it apart from other azetidine derivatives.

Properties

CAS No.

1642125-48-1

Molecular Formula

C9H16ClNO4

Molecular Weight

237.7

Purity

95

Origin of Product

United States

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